DM4-Smcc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DM4-Smcc, also known as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM4, is a compound used in the development of antibody-drug conjugates (ADCs). ADCs are a class of highly potent biopharmaceutical drugs designed for targeted cancer therapy. DM4 is a derivative of maytansine, a potent microtubule-targeting agent, while Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a linker used to attach the drug to the antibody .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate involves multiple stepsThe final step involves the formation of the succinimidyl ester .
Industrial Production Methods
Industrial production of DM4-Smcc involves large-scale synthesis under controlled conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Chemical Reactions Analysis
Types of Reactions
DM4-Smcc undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group in SMCC reacts with thiol groups on the antibody to form a stable thioether bond.
Hydrolysis: The succinimidyl ester can hydrolyze under aqueous conditions.
Common Reagents and Conditions
Solvents: Chloroform and acetonitrile are commonly used solvents in the synthesis and conjugation processes.
Reagents: Thiol-containing compounds are used for conjugation reactions.
Major Products
The major product formed from the reaction of this compound with an antibody is the antibody-drug conjugate, which consists of the antibody linked to the DM4 cytotoxic agent via the SMCC linker .
Scientific Research Applications
DM4-Smcc is primarily used in the development of antibody-drug conjugates for targeted cancer therapy. These conjugates combine the specificity of monoclonal antibodies with the cytotoxicity of DM4, allowing for targeted delivery of the drug to cancer cells while minimizing off-target effects . Research has shown that ADCs containing this compound are effective in treating various types of cancer, including breast cancer and hematological malignancies .
Mechanism of Action
The mechanism of action of DM4-Smcc involves the following steps:
Targeting: The antibody component of the ADC specifically binds to antigens on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized into the cancer cell via receptor-mediated endocytosis.
Release: Inside the cell, the linker is cleaved, releasing the DM4 cytotoxic agent.
Cytotoxicity: DM4 binds to tubulin, inhibiting microtubule assembly and causing cell cycle arrest and apoptosis
Comparison with Similar Compounds
DM4-Smcc is compared with other maytansinoid-based ADCs, such as DM1-Smcc. Both DM1 and DM4 are derivatives of maytansine, but DM4 has a thiomethyl group that enhances its cytotoxicity . Other similar compounds include:
DM1-Smcc: Another maytansinoid-based ADC with similar applications but different potency and stability.
Mertansine: A tubulin inhibitor used in ADCs for its potent cytotoxic effects.
This compound stands out due to its enhanced stability and cytotoxicity, making it a valuable component in the development of effective ADCs for cancer therapy .
Properties
Molecular Formula |
C54H72ClN5O16S |
---|---|
Molecular Weight |
1114.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69) |
InChI Key |
VYNFFBGYRBMGDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.